

Application Note: Mass Spectrometry Analysis of 4-Chloroisothiazole-5-carboxylic acid

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Compound of Interest

Compound Name: 4-Chloroisothiazole-5-carboxylic acid

Cat. No.: B042321

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroisothiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Understanding its structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and use in drug development pipelines. This document provides a detailed protocol and expected fragmentation patterns for the analysis of **4-Chloroisothiazole-5-carboxylic acid** using mass spectrometry.

The fragmentation of aromatic carboxylic acids typically involves characteristic losses of small molecules such as water, hydroxyl radicals, and carbon dioxide.^{[1][2][3]} For halogenated compounds, the loss of the halogen radical or hydrogen halide is also a common fragmentation pathway.^[4] The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, can undergo ring-opening or fragmentation, often initiated by the loss of small molecules like HCN or sulfur-containing species.

Predicted Fragmentation Pathway

The fragmentation of **4-Chloroisothiazole-5-carboxylic acid** (Molecular Weight: 163.58 g/mol, Molecular Formula: C4H2ClNO2S) is predicted to proceed through several key steps.^[5]

Aromatic acids are known to exhibit prominent molecular ion peaks and undergo fragmentation by losing -OH and -COOH groups.[2][6]

The primary fragmentation events anticipated for **4-Chloroisothiazole-5-carboxylic acid** are:

- Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[1][3]
- Loss of the carboxyl group (-COOH): Another characteristic fragmentation of carboxylic acids.[2][6]
- Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.
- Loss of a chlorine radical (-Cl): A typical fragmentation for chlorinated compounds.[4]
- Ring fragmentation: Subsequent fragmentation of the isothiazole ring can lead to the loss of smaller neutral molecules.

These predicted fragmentation pathways are summarized in the following table and diagram.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their potential relative abundance. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in M+2 peaks for chlorine-containing fragments.

Fragment Ion	Proposed Structure	m/z (³⁵ Cl)	m/z (³⁷ Cl)	Predicted Relative Abundance	Fragmentation Pathway
[M] ⁺	C ₄ H ₂ ClNO ₂ S ⁺	163	165	Moderate	Molecular Ion
[M-OH] ⁺	C ₄ H ₁ ClNO ₂ S ⁺	146	148	High	Loss of hydroxyl radical
[M-COOH] ⁺	C ₃ H ₁ ClNO ₂ S ⁺	118	120	Moderate	Loss of carboxyl group
[M-CO ₂] ⁺	C ₃ H ₂ ClNO ₂ S ⁺	119	121	Low	Decarboxylation
[M-Cl] ⁺	C ₄ H ₂ NO ₂ S ⁺	128	-	Moderate	Loss of chlorine radical

Experimental Protocols

This section details the recommended methodologies for sample preparation and analysis using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation

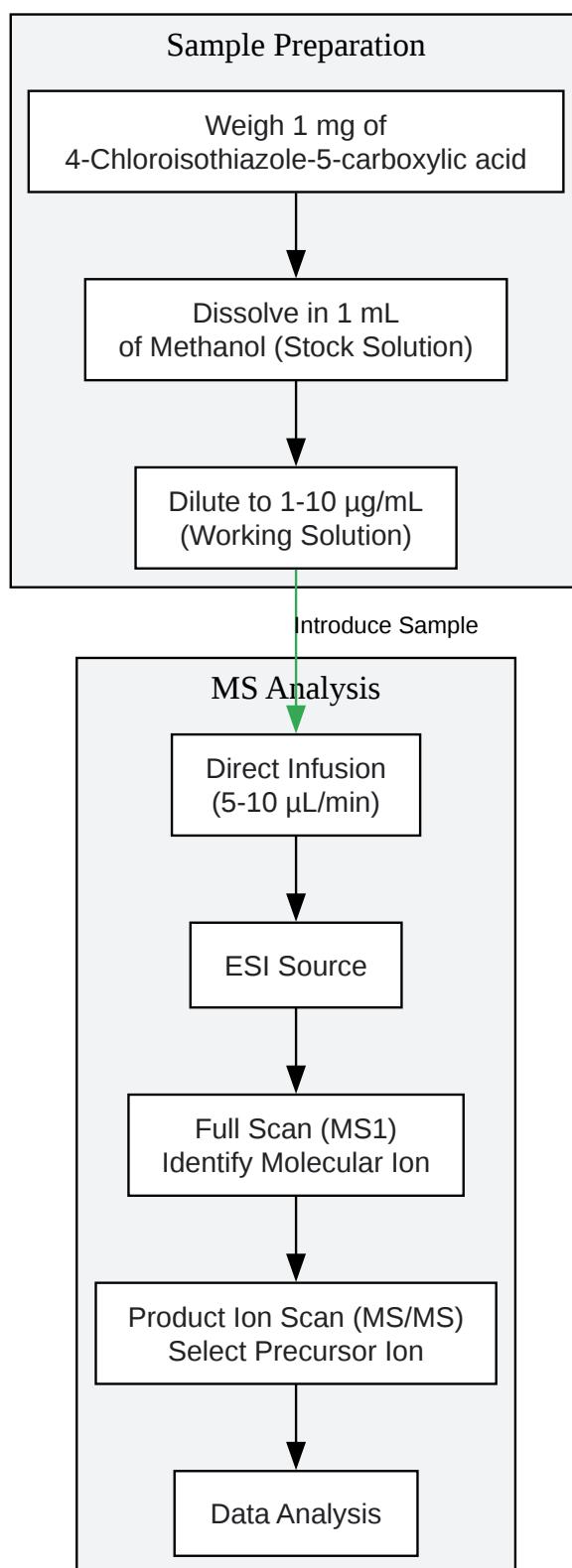
- Stock Solution Preparation: Accurately weigh 1 mg of **4-Chloroisothiazole-5-carboxylic acid** and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
- Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
- Solvent Considerations: Ensure the use of high-purity, HPLC-grade or MS-grade solvents to minimize background interference.

Mass Spectrometry Analysis (ESI-MS/MS)

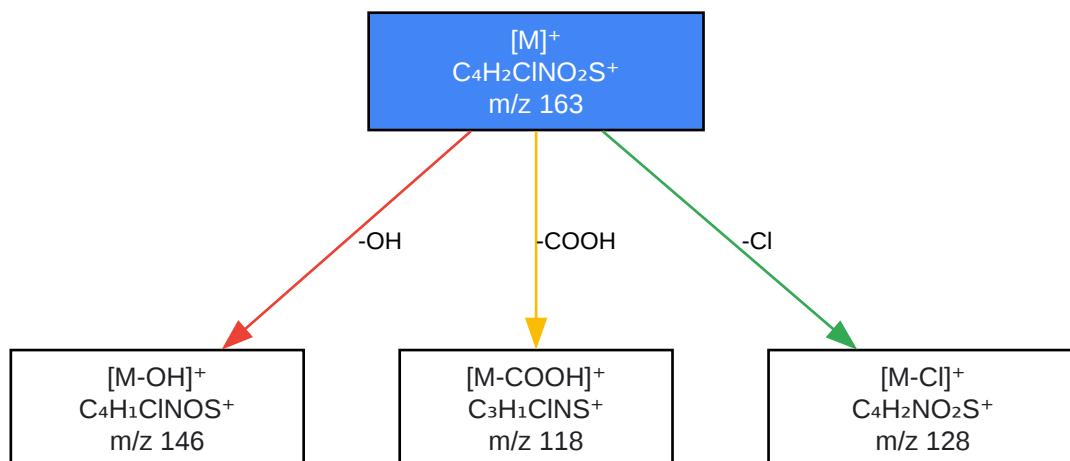
- Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode. Negative ion mode is often suitable for carboxylic acids.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- MS Scan Mode:
 - Full Scan (MS1): Acquire full scan mass spectra over a mass range of m/z 50-300 to identify the molecular ion.
 - Product Ion Scan (MS/MS): Select the molecular ion ($[\text{M}-\text{H}]^-$ in negative mode or $[\text{M}+\text{H}]^+$ in positive mode) as the precursor ion for collision-induced dissociation (CID).
- Instrument Parameters (Example):
 - Capillary Voltage: 3.0-4.0 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 120-150 °C
 - Desolvation Temperature: 300-400 °C
 - Collision Gas: Argon
 - Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

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Caption: Experimental workflow for MS analysis.

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Caption: Proposed fragmentation of **4-Chloroisothiazole-5-carboxylic acid**.

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